molecular formula C26H32N4O4S B2820415 N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207013-74-8

N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2820415
CAS No.: 1207013-74-8
M. Wt: 496.63
InChI Key: VEZREHFXQYDZIE-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a butyl group at the N-position and a 1H-imidazole ring at the 4-position. The imidazole moiety is further functionalized with a sulfanyl-linked carbamoylmethyl group attached to a 2,5-diethoxyphenyl ring.

Properties

IUPAC Name

N-butyl-4-[2-[2-(2,5-diethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-4-7-14-27-25(32)19-8-10-20(11-9-19)30-16-15-28-26(30)35-18-24(31)29-22-17-21(33-5-2)12-13-23(22)34-6-3/h8-13,15-17H,4-7,14,18H2,1-3H3,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZREHFXQYDZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the 2,5-diethoxyphenylamine, which is then reacted with an appropriate acylating agent to form the corresponding amide This intermediate is further reacted with an imidazole derivative under specific conditions to introduce the imidazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related benzamide derivatives:

Property Target Compound 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) C20H18N4O2S ()
Molecular Formula C27H31N4O4S (inferred from IUPAC name) C17H19NO3 C20H18N4O2S
Molecular Weight ~515.6 g/mol 285.34 g/mol 378.45 g/mol
Key Functional Groups Benzamide, 1H-imidazole, sulfanyl, carbamoyl, diethoxy phenyl, butyl Benzamide, phenolic hydroxyl, methoxy phenyl, ethylamine Benzamide, imidazole (inferred), sulfanyl, methoxy (inferred)
Substituent Effects High lipophilicity (butyl, ethoxy); moderate polarity (amide, imidazole) Moderate polarity (hydroxyl, methoxy); lower lipophilicity Balanced lipophilicity (methoxy, sulfur) and polarity (amide)
Spectroscopic Data Not provided in evidence 1H/13C-NMR (Tables 1–2 in ); m.p. 96°C EIMS fragments: m/z 378 [M]+, 231, 158, 91
Key Observations:
  • The target compound’s diethoxy phenyl group enhances lipophilicity compared to Rip-B’s methoxy and hydroxyl groups, which may improve membrane permeability but reduce aqueous solubility .
  • The compound in shares a sulfur-containing benzamide scaffold but lacks the butyl and ethoxy groups, suggesting divergent pharmacokinetic profiles .

Metabolic and Stability Considerations

  • Fragmentation Patterns : The EIMS data for C20H18N4O2S () reveals prominent fragments at m/z 231 (C11H9N3OS) and 91 (C7H7+), indicative of cleavage at the sulfanyl and benzamide groups . The target compound’s longer alkyl chain (butyl) and ethoxy groups may stabilize the molecular ion, reducing fragmentation compared to ’s derivative.
  • Hydrolytic Stability: The carbamoyl group in the target compound is less prone to hydrolysis than Rip-B’s phenolic ester, which could enhance metabolic stability .

Hypothetical Pharmacological Implications

  • Rip-B’s phenolic hydroxyl and methoxy groups are associated with antioxidant and anti-inflammatory activity in related compounds .
  • The imidazole-thioether motif in the target compound is structurally similar to histamine H2 receptor antagonists (e.g., cimetidine), hinting at possible receptor-binding applications.

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